2,4-dichloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be synthesized by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in toluene at elevated temperatures . The resulting intermediate is then reacted with various reagents to introduce the phenyl and trifluoromethyl groups, followed by chlorination to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, toluene, and various nucleophiles for substitution reactions. The conditions typically involve elevated temperatures and controlled environments to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide moiety.
Scientific Research Applications
2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLORO-6-PHENYL-1,3,5-TRIAZINE: Used as an intermediate in the synthesis of pesticides and dyes.
1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Known for its antimicrobial and antiviral properties.
IMIDAZOLE DERIVATIVES: Exhibiting good antimicrobial potential.
Uniqueness
What sets 2,4-DICHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE apart is its unique combination of a pyrrolo[2,3-d]pyrimidine core with phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11Cl2F3N4O4 |
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Molecular Weight |
499.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl2F3N4O4/c21-9-6-7-11(12(22)8-9)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)10-4-2-1-3-5-10/h1-8H,(H,26,32)(H,28,30)(H,27,31,33) |
InChI Key |
LHCWIEYZQSRJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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